![molecular formula C8H16ClNO2 B050886 N-Boc-3-Chloropropylamine CAS No. 116861-31-5](/img/structure/B50886.png)
N-Boc-3-Chloropropylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-3-Chloropropylamine and its derivatives involves innovative techniques, including continuous flow chemistry and palladium-catalyzed C(sp(3))-H arylation. Continuous flow chemistry has been employed to produce key intermediates, such as diazoketone pharmaceutical intermediates, by overcoming the challenges of traditional batch processes and enhancing reaction efficiency and safety (Pollet et al., 2009). Additionally, the deprotonation and in situ arylation of N-Boc benzylalkylamines via a palladium catalyst showcase the advancements in synthetic methods, allowing for the efficient synthesis of diarylmethylamines, which are key intermediates in pharmaceutical production (Hussain et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through various analytical techniques. Studies on amine borane adducts reveal insights into the formation of B–N bonds and the presence of dihydrogen bonds (DHBs), highlighting the complex intermolecular interactions and stability of these compounds (Turani-I-Belloto et al., 2023).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including electrophilic amination and cyclopropenimine-catalyzed enantioselective Mannich reactions. These reactions demonstrate the compound's versatility in forming protected hydrazines and achieving high levels of enantio- and diastereocontrol, which are crucial for synthesizing chiral pharmaceuticals (Vidal et al., 1995; Bandar & Lambert, 2013).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as thermal and calorimetric behaviors, are essential for understanding their stability and applicability in different conditions. The thermal decomposition and stability analyses of amine borane adducts provide valuable information on their suitability for various applications, including advanced material synthesis (Turani-I-Belloto et al., 2023).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with different reagents, are pivotal for its utility in synthetic chemistry. Its ability to participate in a wide range of reactions, such as electrophilic amination and enantioselective syntheses, underscores its importance in the development of novel pharmaceuticals and chemical intermediates (Vidal et al., 1995; Bandar & Lambert, 2013).
Scientific Research Applications
Precursor to Pharmaceutically Active Compounds : N-Boc-(1S)-benzylhydroxy-3-chloropropylamine is a precursor to compounds acting as HIV protease inhibitors. It's produced using a continuous flow reactor, enhancing the process over traditional batch methods (Pollet et al., 2009).
Electrophilic Amination Reagents : N-Boc or N-FMOC benzaldimines can be oxidized to corresponding oxaziridines, which are capable of transferring their N-Boc or N-FMOC group to morpholine, yielding N β -protected hydrazines (Vidal et al., 1995).
Synthesis of Heterocyclic Nitrogen Compounds : N-Boc chloroalkyl secondary amines can undergo lithiation-intramolecular cyclization to produce various 2-aryl-substituted pyrrolidine and piperidines, and 2-azabicyclo derivatives, including cyclopropane derivatives of proline and indolizidine-pyrrolizidine alkaloid ring systems (Beak et al., 1994).
Photocatalytic Applications : N-doped (BiO)2CO3 hierarchical microspheres (N-BOC) show potential as efficient and durable visible light-driven photocatalysts for environmental pollution control. They demonstrate excellent photocatalytic activity and stability for NO removal in air (Dong et al., 2012).
Catalysis in Organic Synthesis : N-Boc-imines are used in cyclopropenimine-catalyzed Mannich reactions with high levels of enantio- and diastereocontrol, offering a variety of substrates for transformation into useful derivatives (Bandar & Lambert, 2013).
Development of Antimicrobial Agents : Amphiphilic polymethacrylate derivatives, prepared using N-(tert-butoxycarbonyl)aminoethyl methacrylate, show promise in antimicrobial and hemolytic assays. They demonstrate a structure-activity relationship that can be leveraged in designing more efficient antimicrobial agents (Kuroda & DeGrado, 2005).
Mechanism of Action
Target of Action
N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLWGNZBMZWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448780 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116861-31-5 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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